Preladenant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Preladenant is a selective antagonist of the adenosine A2A receptor []. This means it binds to the A2A receptor and prevents adenosine, a signaling molecule in the brain, from exerting its effects. A2A receptors are found throughout the brain, but are particularly concentrated in areas involved in movement, reward, and cognition []. Due to this specific targeting, Preladenant has been explored as a potential treatment for various neurological disorders.

Parkinson's Disease

One of the main areas of research for Preladenant is Parkinson's disease (PD). PD is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra, a part of the midbrain. This loss of dopamine leads to symptoms such as tremors, rigidity, bradykinesia (slowness of movement), and postural instability [].

Preladenant's potential benefit in PD lies in its ability to modulate adenosine signaling. In PD, the level of adenosine increases in the striatum, a brain region crucial for movement control. This increase in adenosine can further inhibit dopamine release, worsening motor symptoms []. By blocking A2A receptors, Preladenant could theoretically counteract this effect and improve dopamine function.

Clinical trials investigating Preladenant for PD have shown mixed results. Some studies have reported improvements in motor function, while others have not []. Further research is needed to determine the long-term efficacy and safety of Preladenant for PD treatment.

Other Neurological Applications

Preladenant's potential extends beyond PD. Researchers are exploring its application in other conditions where A2A receptor activity may play a role, such as:

- Huntington's disease: Another neurodegenerative disorder characterized by abnormal movements, cognitive decline, and emotional disturbances.

- Tardive dyskinesia: A movement disorder that can develop as a side effect of long-term antipsychotic medication use.

- Schizophrenia: A mental illness characterized by hallucinations, delusions, and disorganized thinking.

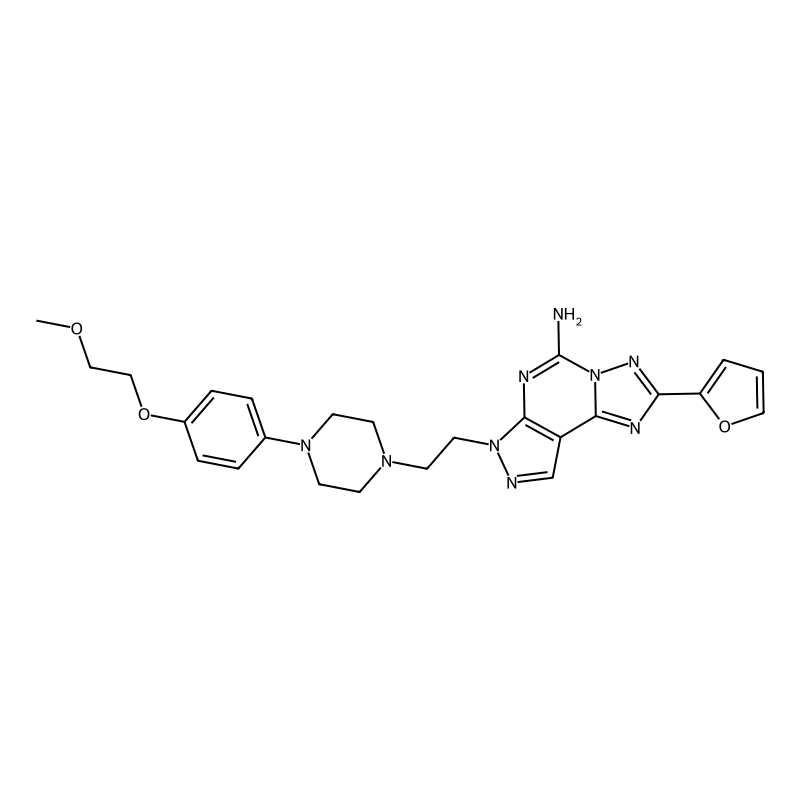

Preladenant is a drug developed by Schering-Plough, primarily recognized as a potent and selective antagonist of the adenosine A2A receptor. Its chemical structure is represented by the formula and a molar mass of approximately 503.567 g·mol . Preladenant was investigated as a potential treatment for Parkinson's disease, showing promise in early clinical trials but ultimately failing to demonstrate significant efficacy in Phase III trials, leading to its discontinuation in May 2013 .

Preladenant was primarily researched for its application in treating Parkinson's disease, particularly as an adjunct therapy to levodopa. The drug aimed to alleviate motor fluctuations associated with the disease. Despite its potential, preladenant did not show significant efficacy in later-stage clinical trials . Other potential applications may include addressing motivational disorders due to its effects on dopamine pathways.

Interaction studies of preladenant have focused on its pharmacokinetics and safety profile. In clinical trials, it was found to be well-tolerated, with common adverse effects including constipation, nausea, dizziness, and hallucinations . The drug's interactions with other medications were also evaluated during trials, particularly concerning its use alongside levodopa and other dopaminergic agents.

Several compounds share similarities with preladenant regarding their mechanism of action as adenosine A2A receptor antagonists. Here are some notable examples:

| Compound Name | Selectivity | Affinity (Ki) | Indications |

|---|---|---|---|

| Istradefylline | High | ~1 nM | Parkinson's disease |

| Lu AA47070 | High | Not specified | Parkinson's disease |

| MSX-3 | Moderate | Not specified | Potential neuroprotective effects |

| MSX-4 | Moderate | Not specified | Potential neuroprotective effects |

Uniqueness of Preladenant: Preladenant stands out due to its exceptionally high selectivity (>1000-fold) for the adenosine A2A receptor over other adenosine receptors compared to these similar compounds. This selectivity may confer unique pharmacological properties that were initially promising for therapeutic applications but ultimately did not translate into clinical efficacy .

Adenosine A2A Receptor Binding Kinetics

Preladenant demonstrates exceptional binding affinity for the adenosine A2A receptor, with a dissociation constant of 1.1 nanomolar for the human receptor [2]. This high-affinity binding is characterized by competitive antagonism, as evidenced by the compound's ability to compete with endogenous adenosine for binding to the orthosteric site of the receptor [3]. The binding kinetics of preladenant follow classical competitive antagonism principles, where the compound binds reversibly to the adenosine A2A receptor and prevents agonist-induced receptor activation [4].

The competitive nature of preladenant's binding mechanism has been confirmed through multiple experimental approaches. In radioligand binding assays, preladenant displaces radiolabeled adenosine A2A receptor agonists in a concentration-dependent manner, producing sigmoidal displacement curves consistent with competitive antagonism [2]. The inhibition constant values determined from these studies show excellent correlation with functional antagonism measurements, supporting the competitive mechanism of action [4].

Preladenant's binding affinity varies slightly between species, with the human adenosine A2A receptor displaying a dissociation constant of 1.1 nanomolar and the rat receptor showing a dissociation constant of 2.5 nanomolar [5]. These values represent subnanomolar to low nanomolar binding affinity, which is considered exceptionally high for adenosine receptor antagonists [6]. The binding affinity measurements have been consistently reproduced across multiple laboratories using different experimental conditions, confirming the reliability of these values [1] [2] [5].

Table 1. Adenosine A2A Receptor Binding Affinity of Preladenant

| Species | Ki (nM) | Method | Reference |

|---|---|---|---|

| Human | 1.1 [1] | Radioligand binding | [2] |

| Rat | 2.5 [1] | Radioligand binding | [5] |

| Mouse | Not specified [6] | Radioligand binding | [5] |

Selectivity Over A1, A2B, and A3 Receptor Subtypes

Preladenant exhibits remarkable selectivity for the adenosine A2A receptor over other adenosine receptor subtypes. The compound demonstrates greater than 1000-fold selectivity for the A2A receptor compared to A1, A2B, and A3 receptors [1] [2]. This exceptional selectivity profile makes preladenant one of the most selective adenosine A2A receptor antagonists reported to date [3].

The selectivity of preladenant for the A2A receptor over other adenosine receptor subtypes has been rigorously characterized across multiple species. In human receptor preparations, preladenant shows dissociation constants greater than 1000 nanomolar for A1, A2B, and A3 receptors, while maintaining its 1.1 nanomolar affinity for the A2A receptor [2]. Similar selectivity patterns are observed in rat and mouse receptor preparations, indicating that the selectivity profile is conserved across species [5].

The molecular basis for preladenant's selectivity lies in its specific interactions with amino acid residues that are unique to the A2A receptor binding site. Structural studies have revealed that preladenant occupies the orthosteric binding site of the adenosine A2A receptor through specific hydrogen bonding and hydrophobic interactions that are not replicated in other adenosine receptor subtypes [7]. These interactions contribute to the compound's exceptional selectivity profile and its ability to distinguish between closely related adenosine receptor subtypes [8].

Table 2. Receptor Selectivity Profile of Preladenant

| Receptor Subtype | Ki (nM) | Selectivity vs A2A | Species |

|---|---|---|---|

| A2A | 1.1 [1] | Reference | Human |

| A1 | >1000 [1] | >1000-fold [1] | Human |

| A2B | >1000 [1] | >1000-fold [1] | Human |

| A3 | >1000 [1] | >1000-fold [1] | Human |

Allosteric Modulation vs. Orthosteric Antagonism

Preladenant functions as an orthosteric antagonist of the adenosine A2A receptor, competing directly with endogenous adenosine and other agonists for binding to the primary recognition site [3]. This mechanism of action contrasts with allosteric modulators, which bind to sites distinct from the orthosteric binding pocket and modulate receptor function through conformational changes [9].

The orthosteric nature of preladenant's antagonism has been demonstrated through multiple experimental approaches. Competitive binding assays show that preladenant can completely displace radiolabeled agonists from the adenosine A2A receptor, indicating that both compounds compete for the same binding site [2]. Additionally, functional assays demonstrate that preladenant antagonism can be overcome by increasing agonist concentrations, a hallmark of competitive orthosteric antagonism [3].

Crystal structure studies have provided direct evidence for preladenant's orthosteric binding mode. The compound binds within the traditional orthosteric binding pocket of the adenosine A2A receptor, making direct contacts with amino acid residues that are also involved in adenosine binding [7]. These structural findings confirm that preladenant functions as a classical orthosteric antagonist rather than an allosteric modulator [10].

The orthosteric mechanism of preladenant contrasts with certain other adenosine receptor ligands that have been characterized as allosteric modulators. For example, some fluorescent derivatives of adenosine receptor antagonists have been shown to exhibit allosteric properties, binding to sites distinct from the orthosteric pocket and producing non-competitive antagonism [9]. However, preladenant's pharmacological profile is entirely consistent with orthosteric competitive antagonism [3].

Functional Activity in cAMP Signaling Pathways

Preladenant's primary mechanism of action involves inhibition of adenosine A2A receptor-mediated cyclic adenosine monophosphate signaling pathways. The adenosine A2A receptor is coupled to stimulatory G proteins, which upon activation lead to adenylyl cyclase stimulation and increased intracellular cyclic adenosine monophosphate levels [11]. Preladenant blocks this signaling cascade by preventing agonist-induced receptor activation [12].

In functional assays measuring cyclic adenosine monophosphate accumulation, preladenant demonstrates potent antagonist activity with inhibition constants that closely match its binding affinity values. For the human adenosine A2A receptor, preladenant shows a functional inhibition constant of 1.3 nanomolar, which is in excellent agreement with its binding affinity of 1.1 nanomolar [4]. This correlation between binding affinity and functional potency supports the competitive mechanism of antagonism [2].

The inhibition of cyclic adenosine monophosphate signaling by preladenant has been demonstrated in multiple cell types and experimental systems. In human embryonic kidney cells expressing recombinant adenosine A2A receptors, preladenant completely blocks agonist-induced cyclic adenosine monophosphate accumulation [12]. Similar results have been obtained in other cell lines and primary cell cultures, confirming the generalizability of preladenant's effects on adenosine A2A receptor signaling [13].

Preladenant's effects on cyclic adenosine monophosphate signaling are mediated through its interactions with the Gs protein-coupled signaling pathway. The adenosine A2A receptor couples to Gs proteins, which stimulate adenylyl cyclase and increase cyclic adenosine monophosphate levels [11]. By blocking receptor activation, preladenant prevents the coupling of the receptor to Gs proteins and the subsequent activation of adenylyl cyclase [14].

Table 3. Functional Activity of Preladenant in cAMP Signaling

| Assay Type | Parameter | Value (nM) | Species | Reference |

|---|---|---|---|---|

| cAMP Accumulation | KB | 1.3 [4] | Human | [4] |

| cAMP Accumulation | KB | 0.7 [4] | Rat | [4] |

| Adenylyl Cyclase | IC50 | ~1.0 [15] | Human | [15] |

The downstream effects of preladenant's inhibition of cyclic adenosine monophosphate signaling include modulation of protein kinase A activity and cyclic adenosine monophosphate response element-binding protein phosphorylation [14]. These effects are consistent with the known signaling pathways activated by adenosine A2A receptor stimulation and provide a molecular basis for preladenant's therapeutic effects [16].

Cross-Species Receptor Affinity Comparisons

Preladenant demonstrates high affinity for adenosine A2A receptors across multiple species, with relatively minor variations in binding affinity. The compound shows subnanomolar to low nanomolar binding affinity for human, rat, and mouse adenosine A2A receptors, indicating that its pharmacological properties are well-conserved across species [5] [6].

The cross-species binding affinity data for preladenant reveal that the compound has the highest affinity for the human adenosine A2A receptor, with a dissociation constant of 1.1 nanomolar [2]. The rat receptor shows slightly lower affinity, with a dissociation constant of 2.5 nanomolar [5]. While specific binding affinity values for the mouse receptor have not been extensively reported, the available data suggest that preladenant maintains high affinity for the mouse adenosine A2A receptor as well [6].

The relatively small differences in binding affinity between species reflect the high degree of sequence conservation in the adenosine A2A receptor across mammals. The human and rat adenosine A2A receptors share approximately 90% sequence identity, with the most significant differences occurring in regions that do not directly contact the ligand binding site [17]. This conservation explains why preladenant maintains high affinity across species and supports its use in preclinical animal models [18].

Table 4. Cross-Species Receptor Affinity Comparison

| Species | A2A Ki (nM) | Sequence Identity | Selectivity Profile |

|---|---|---|---|

| Human | 1.1 [2] | 100% | >1000-fold [2] |

| Rat | 2.5 [5] | ~90% [17] | >1000-fold [5] |

| Mouse | Not specified [6] | ~90% [17] | High [6] |

The cross-species pharmacological profile of preladenant has important implications for drug development and translational research. The similar binding affinities across species suggest that preclinical studies conducted in rodent models are likely to be predictive of human pharmacological responses [18]. This cross-species conservation of binding affinity contributed to the confidence in advancing preladenant to clinical trials [19].

Comparative studies using positron emission tomography imaging have confirmed that preladenant binds to adenosine A2A receptors in living animals with high affinity and selectivity [20] [18]. These studies have demonstrated that the compound can effectively occupy adenosine A2A receptors in the brain and other tissues, providing evidence for its potential therapeutic utility across species [21].

The functional activity of preladenant in cyclic adenosine monophosphate signaling pathways also shows good conservation across species. The compound effectively inhibits agonist-induced cyclic adenosine monophosphate accumulation in cells expressing human, rat, and mouse adenosine A2A receptors [12]. This functional conservation supports the translational potential of preladenant and validates the use of animal models in preclinical development [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H319 (77.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (77.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

KEGG Target based Classification of Drugs

Rhodopsin family

Adenosine

ADORA2A [HSA:135] [KO:K04266]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Dates

2: Zhou X, Khanapur S, Huizing AP, Zijlma R, Schepers M, Dierckx RA, van Waarde A, de Vries EF, Elsinga PH. Synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyr azolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant) as a PET tracer for the imaging of cerebral adenosine A2A receptors. J Med Chem. 2014 Nov 13;57(21):9204-10. doi: 10.1021/jm501065t. Epub 2014 Oct 15. PubMed PMID: 25279444.

3: Barret O, Hannestad J, Alagille D, Vala C, Tavares A, Papin C, Morley T, Fowles K, Lee H, Seibyl J, Tytgat D, Laruelle M, Tamagnan G. Adenosine 2A receptor occupancy by tozadenant and preladenant in rhesus monkeys. J Nucl Med. 2014 Oct;55(10):1712-8. doi: 10.2967/jnumed.114.142067. Epub 2014 Jul 31. PubMed PMID: 25082853.

4: Wang Z, Xuan F, Lin WH, Troyer MD, Tendolkar A, Cutler DL. Preladenant, a selective adenosine A₂A receptor antagonist, is not associated with QT/QTc prolongation. Eur J Clin Pharmacol. 2013 Oct;69(10):1761-7. doi: 10.1007/s00228-013-1541-5. Epub 2013 Jul 16. PubMed PMID: 23857248.

5: Factor SA, Wolski K, Togasaki DM, Huyck S, Cantillon M, Ho TW, Hauser RA, Pourcher E. Long-term safety and efficacy of preladenant in subjects with fluctuating Parkinson's disease. Mov Disord. 2013 Jun;28(6):817-20. doi: 10.1002/mds.25395. Epub 2013 Apr 15. PubMed PMID: 23589371.

6: Rosse G. Metabolites of the pyrimidine amine preladenant as adenosine a2a receptor antagonists. ACS Med Chem Lett. 2012 Nov 30;4(1):5-6. doi: 10.1021/ml300397j. eCollection 2013 Jan 10. PubMed PMID: 24900549; PubMed Central PMCID: PMC4027435.

7: Cutler DL, Tendolkar A, Grachev ID. Safety, tolerability and pharmacokinetics after single and multiple doses of preladenant (SCH420814) administered in healthy subjects. J Clin Pharm Ther. 2012 Oct;37(5):578-87. doi: 10.1111/j.1365-2710.2012.01349.x. Epub 2012 Jun 7. PubMed PMID: 22676397.

8: Cutler DL, Tendolkar A, Grachev ID. Evaluation of the effects of a high-fat meal on the oral bioavailability of a single dose of preladenant in healthy subjects. J Clin Pharmacol. 2012 Nov;52(11):1698-703. doi: 10.1177/0091270011428321. Epub 2011 Dec 13. PubMed PMID: 22167566.

9: Hauser RA, Cantillon M, Pourcher E, Micheli F, Mok V, Onofrj M, Huyck S, Wolski K. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial. Lancet Neurol. 2011 Mar;10(3):221-9. doi: 10.1016/S1474-4422(11)70012-6. PubMed PMID: 21315654.

10: Salamone JD. Preladenant, a novel adenosine A(2A) receptor antagonist for the potential treatment of parkinsonism and other disorders. IDrugs. 2010 Oct;13(10):723-31. Review. PubMed PMID: 20878595.

11: Hodgson RA, Bedard PJ, Varty GB, Kazdoba TM, Di Paolo T, Grzelak ME, Pond AJ, Hadjtahar A, Belanger N, Gregoire L, Dare A, Neustadt BR, Stamford AW, Hunter JC. Preladenant, a selective A(2A) receptor antagonist, is active in primate models of movement disorders. Exp Neurol. 2010 Oct;225(2):384-90. doi: 10.1016/j.expneurol.2010.07.011. Epub 2010 Jul 23. PubMed PMID: 20655910.

12: Hodgson RA, Bertorelli R, Varty GB, Lachowicz JE, Forlani A, Fredduzzi S, Cohen-Williams ME, Higgins GA, Impagnatiello F, Nicolussi E, Parra LE, Foster C, Zhai Y, Neustadt BR, Stamford AW, Parker EM, Reggiani A, Hunter JC. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e ][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression. J Pharmacol Exp Ther. 2009 Jul;330(1):294-303. doi: 10.1124/jpet.108.149617. Epub 2009 Mar 30. PubMed PMID: 19332567.